4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Overview
Description
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown antiproliferative effects against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Related compounds have shown antiproliferative activity against various cancer cell lines . The compound interacts with enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has been found to have significant effects on cellular processes. It has been observed to induce cell death and has antiproliferative effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: A similar compound with a methyl group at the 2-position.
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
Uniqueness
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its specific structural features and the presence of a hydroxyl group at the 3-position. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUAVKXIRPMUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672945 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-88-6, 933728-77-9 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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